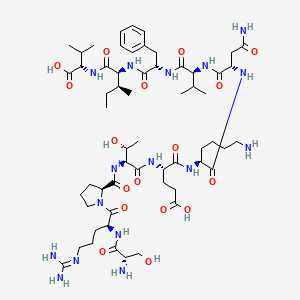
Connexin mimetic peptide 40GAP27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Connexin mimetic peptide 40GAP27 is a biologically active peptide that corresponds to the GAP27 domain of the second extracellular loop of dominant vascular connexin (Cx40). This peptide is used to investigate mechanisms through which oxidant stress impairs communication via gap junctions. When administered, 40GAP27 attenuates endothelium-dependent subintimal smooth muscle hyperpolarization .
Preparation Methods
Connexin mimetic peptide 40GAP27 is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale SPPS with automated synthesizers to increase efficiency and yield.
Chemical Reactions Analysis
Connexin mimetic peptide 40GAP27 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions. The major product formed from its synthesis is the peptide itself, with a sequence of Ser-Arg-Pro-Thr-Glu-Lys-Asn-Val-Phe-Ile-Val .
Scientific Research Applications
Connexin mimetic peptide 40GAP27 has a wide range of scientific research applications:
Biology and Medicine: It is used to study the role of connexins in cellular communication and the effects of oxidant stress on gap junctions. .
Industry: While its primary use is in research, the peptide’s synthesis methods and applications can inform the development of new peptide-based therapeutics and industrial processes
Mechanism of Action
Connexin mimetic peptide 40GAP27 exerts its effects by mimicking the GAP27 domain of connexin proteins, which are involved in forming gap junctions between cells. These gap junctions allow for direct intercellular communication by permitting the passage of ions and small molecules. By mimicking this domain, 40GAP27 can inhibit the function of gap junctions, thereby modulating cellular communication and reducing the effects of oxidant stress .
Comparison with Similar Compounds
Connexin mimetic peptide 40GAP27 is similar to other connexin mimetic peptides such as Gap26 and Gap27, which target different domains of connexin proteins. These peptides also inhibit gap junction communication but may have different specificities and effects depending on the connexin isoform they target . The uniqueness of 40GAP27 lies in its specific targeting of the GAP27 domain of connexin 40, making it particularly useful for studying vascular connexins .
Similar Compounds
- Gap26
- Gap27
- Connexin43 mimetic peptides
Properties
Molecular Formula |
C58H96N16O17 |
|---|---|
Molecular Weight |
1289.5 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C58H96N16O17/c1-8-31(6)45(54(87)71-44(30(4)5)57(90)91)72-50(83)38(26-33-16-10-9-11-17-33)69-53(86)43(29(2)3)70-51(84)39(27-41(61)77)68-48(81)35(18-12-13-23-59)65-49(82)36(21-22-42(78)79)66-55(88)46(32(7)76)73-52(85)40-20-15-25-74(40)56(89)37(19-14-24-64-58(62)63)67-47(80)34(60)28-75/h9-11,16-17,29-32,34-40,43-46,75-76H,8,12-15,18-28,59-60H2,1-7H3,(H2,61,77)(H,65,82)(H,66,88)(H,67,80)(H,68,81)(H,69,86)(H,70,84)(H,71,87)(H,72,83)(H,73,85)(H,78,79)(H,90,91)(H4,62,63,64)/t31-,32+,34-,35-,36-,37-,38-,39-,40-,43-,44-,45-,46-/m0/s1 |
InChI Key |
NDOBPWYKBJJIAU-WCZDDBJKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
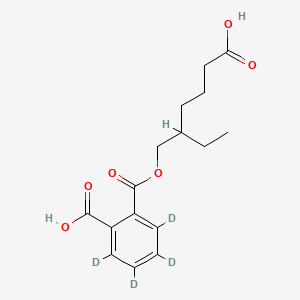

![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)
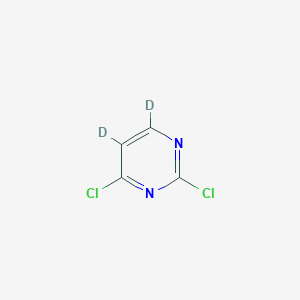



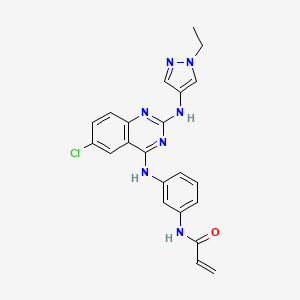
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
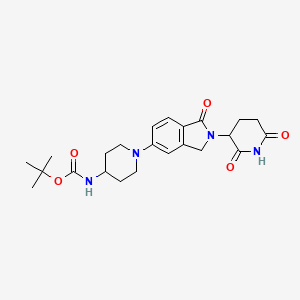
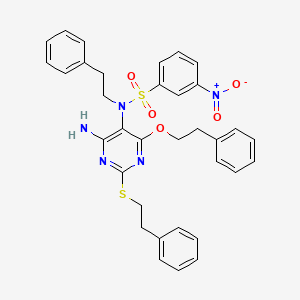
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)

